G-749

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Denfivontinib hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Apoptose und Differenzierung in verschiedenen Zelllinien.

Medizin: In klinischen Studien zur Behandlung von fortgeschrittenen soliden Tumoren und akuter myeloischer Leukämie.

Industrie: Potenzieller Einsatz bei der Entwicklung gezielter Therapien zur Krebsbehandlung

5. Wirkmechanismus

Denfivontinib entfaltet seine Wirkung durch Hemmung der Aktivität der Fms-like Tyrosinkinase 3 (FLT3) und AXL. Diese Kinasen spielen eine entscheidende Rolle bei Zellproliferation, Überleben und Differenzierung. Durch Hemmung dieser Kinasen stört Denfivontinib die Signalwege, die das Wachstum und Überleben von Krebszellen fördern, was zu Apoptose und reduziertem Tumorwachstum führt .

Ähnliche Verbindungen:

Lenvatinib: Ein weiterer Kinasehemmer, der mehrere Rezeptortyrosinkinasen, einschließlich FLT3, angreift.

Sorafenib: Ein Multi-Kinase-Hemmer, der FLT3 unter anderem Kinasen angreift.

Midostaurin: Zielt speziell auf FLT3 ab und wird zur Behandlung der akuten myeloischen Leukämie eingesetzt.

Eindeutigkeit von Denfivontinib: Denfivontinib ist aufgrund seiner hohen Potenz und Selektivität für FLT3 einzigartig, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht. Seine Fähigkeit, sowohl Wildtyp- als auch mutierte Formen von FLT3 zu hemmen, unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

Denfivontinib exerts its effects by inhibiting the activity of Fms-like tyrosine receptor kinase 3 (FLT3) and AXL. These kinases play crucial roles in cell proliferation, survival, and differentiation. By inhibiting these kinases, denfivontinib disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis and reduced tumor growth .

Similar Compounds:

Lenvatinib: Another kinase inhibitor that targets multiple receptor tyrosine kinases, including FLT3.

Sorafenib: A multi-kinase inhibitor that targets FLT3 among other kinases.

Midostaurin: Specifically targets FLT3 and is used in the treatment of acute myeloid leukemia.

Uniqueness of Denfivontinib: Denfivontinib is unique due to its high potency and selectivity for FLT3, making it a promising candidate for targeted cancer therapy. Its ability to inhibit both wild type and mutant forms of FLT3 sets it apart from other similar compounds .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Biochemische Analyse

Biochemical Properties

Denfivontinib has shown potent and sustained inhibition of the FLT3 wild type and mutants including FLT3-ITD, FLT3-D835Y, FLT3-ITD/N676D, and FLT3-ITD/F691L in cellular assays . It retained its inhibitory potency in various drug-resistance milieus such as patient plasma, FLT3 ligand surge, and stromal protection .

Cellular Effects

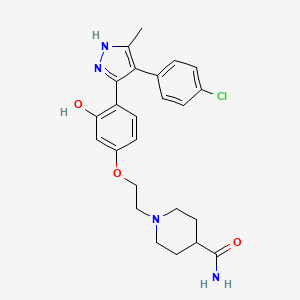

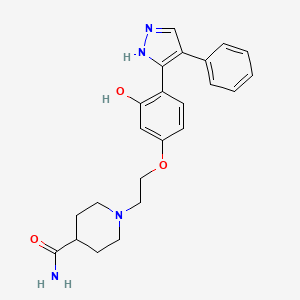

Denfivontinib has displayed potent antileukemic activity in bone marrow blasts from AML patients regardless of FLT3 mutation status . It has also been shown to reduce the viability of colon cancer cell lines in a concentration-dependent manner and promote the degradation of TYRO3 protein .

Molecular Mechanism

The mechanism of action of Denfivontinib involves the inhibition of FLT3 kinase phosphorylation, thereby inhibiting the proliferation of AML and inducing apoptosis . It effectively inhibits the phosphorylation of AXL at nanomolar concentration .

Temporal Effects in Laboratory Settings

Oral administration of Denfivontinib yielded complete tumor regression and increased life span in animal models . This suggests that the effects of Denfivontinib are sustained over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, Denfivontinib has been shown to induce complete elimination of leukemia cells and prolonged survival . The effects of Denfivontinib vary with different dosages, with complete tumor regression observed at certain dosages .

Metabolic Pathways

It is known that Denfivontinib inhibits the FLT3 kinase, which plays a crucial role in normal hematopoiesis and leukemogenesis .

Vorbereitungsmethoden

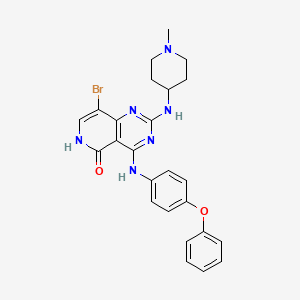

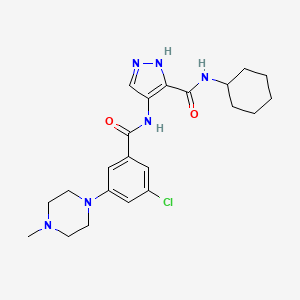

Synthetic Routes and Reaction Conditions: Denfivontinib is synthesized through a series of chemical reactions involving the formation of a pyrido[4,3-d]pyrimidin-5-one core structure. The key steps include:

- Formation of the pyrido[4,3-d]pyrimidin-5-one core.

- Introduction of the 8-bromo substituent.

- Attachment of the (1-methylpiperidin-4-yl)amino group.

- Addition of the 4-phenoxyanilino group.

Industrial Production Methods: The industrial production of denfivontinib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Optimization of reaction conditions such as temperature, pressure, and solvent choice.

- Purification steps including crystallization and chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Denfivontinib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Denfivontinib kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Molekül zu modifizieren.

Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten an den aromatischen Ringen einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel oder Nucleophile unter geeigneten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .

Eigenschaften

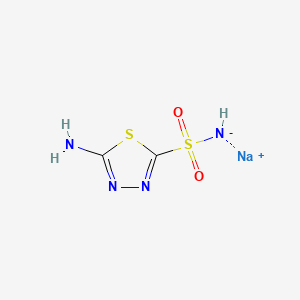

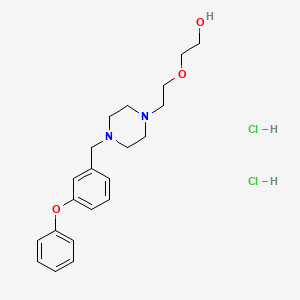

IUPAC Name |

8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25BrN6O2/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWMIXPJPNCXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457983-28-6 | |

| Record name | G-749 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1457983286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denfivontinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Denfivontinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B06W426B66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

ANone: G-749 demonstrates anticancer effects in colon cancer by targeting the TYRO3 receptor tyrosine kinase. [] Specifically, this compound induces the degradation of TYRO3 via regulated intramembrane proteolysis. [] This degradation disrupts downstream signaling pathways associated with cell proliferation, leading to tumor growth inhibition. []

ANone: Yes, this compound was initially developed as an inhibitor of FLT3 kinase for acute myeloid leukemia (AML) treatment. [] Furthermore, this compound effectively inhibits AXL, another receptor tyrosine kinase belonging to the TAM family (Tyro3, Axl, Mer). [] It demonstrates potent inhibition of AXL phosphorylation with an IC50 of 20 nM. []

ANone: Studies show that this compound effectively inhibits the growth of colon cancer cell lines HCT15 and SW620 in vitro. [] Moreover, in vivo experiments using tumor xenograft mouse models demonstrate that this compound treatment significantly reduces tumor size compared to controls. []

ANone: Research indicates that this compound retains its inhibitory potency against FLT3 in different drug resistance scenarios, including patient plasma, FLT3 ligand surge, and stromal protection. [] Furthermore, this compound displayed strong antileukemic activity in bone marrow blasts from AML patients, even in cases with minimal or no response to existing FLT3 inhibitors like AC220 or PKC412. []

ANone: Research indicates that combining this compound with SGN-CD33A, a CD33-directed antibody-drug conjugate, results in a synergistic anticancer effect in FLT3/ITD positive AML cells. [] This combination showed increased cell killing in vitro and prolonged survival in xenograft models compared to single-agent treatments. []

ANone: Combining this compound with SGN-CD33A targets two distinct vulnerabilities in FLT3/ITD positive AML: aberrant FLT3 activation and high CD33 expression. [] Importantly, the synergistic effect allows for lower doses of SGN-CD33A, potentially mitigating its hematopoietic toxicity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-indol-3-yl)ethyl)-2-((8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetamide](/img/structure/B611941.png)

![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B611953.png)

![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)